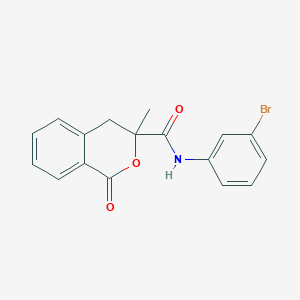

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is an organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and an isochromene ring system

Properties

IUPAC Name |

N-(3-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNKHFVWBALFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by cyclization and amidation reactions. The process begins with the acylation of a bromophenyl compound, followed by cyclization to form the isochromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to increase yield and purity. The use of automated synthesis and purification techniques can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but differs in the presence of a sulfonamide group instead of a carboxamide group.

3-(3-bromophenyl)-1,2,4-triazines: These compounds share the bromophenyl group but have a different core structure.

Uniqueness

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its isochromene ring system combined with the bromophenyl and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, also known as BRD0705, is a synthetic organic compound belonging to the class of isochromene derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound's IUPAC name is N-(3-bromophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide with the molecular formula and a molecular weight of approximately 364.2 g/mol. Its structure features a bromophenyl group, a methyl group, and an isochromene ring system, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of various enzymes involved in cancer pathways. The precise mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play critical roles in cell proliferation and survival.

- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to downstream effects that inhibit tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

- MDA-MB-231 Cell Line : A study reported that this compound exhibits significant cytotoxic effects on the MDA-MB-231 breast cancer cell line. The IC50 value was determined to be approximately 29.6 μM, indicating potent activity against these aggressive cancer cells .

- Mechanistic Insights : The compound's mechanism was further elucidated through assays demonstrating its ability to induce apoptosis in cancer cells. This effect was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Comparative Studies

A comparative analysis with other compounds revealed that this compound has a superior efficacy profile compared to similar benzopyran derivatives:

| Compound Name | IC50 (μM) | Type of Activity |

|---|---|---|

| BRD0705 | 29.6 | Anticancer (MDA-MB-231) |

| Compound A | 45.0 | Anticancer (A549) |

| Compound B | 50.5 | Anticancer (HeLa) |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Friedel-Crafts Acylation : This initial step introduces the acyl group onto the bromophenyl precursor.

- Cyclization : Following acylation, cyclization occurs to form the isochromene ring.

- Amidation : Finally, amidation reactions yield the final carboxamide product.

This synthetic route can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted benzopyran precursors with 3-bromophenylcarboxamide derivatives. Key parameters include:

- Temperature : Controlled heating (80–120°C) to avoid side reactions (e.g., decarboxylation) .

- Catalysts : Use of pyridine or p-toluenesulfonic acid to facilitate amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and purity .

- Yield Optimization : Monitor reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. enol) and confirms planar conformation of the benzopyran core .

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of protons near bromine) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer : Preliminary screens focus on:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .

- Cell-Based Assays : Evaluate cytotoxicity (e.g., IC in cancer lines) and anti-inflammatory activity (e.g., NF-κB inhibition) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can tautomerism or conformational flexibility in the benzopyran core influence biological activity?

- Methodological Answer :

- Computational Modeling : DFT calculations predict energy barriers between tautomers and their binding affinities to targets .

- Dynamic NMR : Monitor tautomeric equilibria under varying pH/temperature .

- Structure-Activity Relationship (SAR) : Synthesize analogs with locked conformations (e.g., methyl groups) to isolate bioactive forms .

Q. How do steric/electronic effects of the 3-bromophenyl group modulate reactivity in downstream derivatization?

- Methodological Answer :

- Electrophilic Substitution : Bromine's electron-withdrawing effect directs reactions to meta/para positions; use Pd-catalyzed cross-coupling (e.g., Suzuki) for functionalization .

- Stability Studies : Monitor degradation under acidic/basic conditions via HPLC-MS to identify labile sites .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC values across studies)?

- Methodological Answer :

- Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Assess compound integrity in assay media (e.g., LC-MS to detect hydrolysis) .

- Orthogonal Validation : Confirm activity in in vivo models (e.g., zebrafish inflammation assays) .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

- Methodological Answer :

- Combinatorial Screening : Use high-throughput platforms to test pairwise combinations with FDA-approved drugs .

- Isobologram Analysis : Quantify synergy/additive effects via Chou-Talalay method .

- Mechanistic Studies : Transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated byproducts .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.